Methylthiomethyl Phenyl Sulfone: The d¹ Synthon Guide
Methylthiomethyl Phenyl Sulfone: The d¹ Synthon Guide
This guide details the chemical properties, synthetic utility, and mechanistic behavior of Methylthiomethyl Phenyl Sulfone (MMPS) . While often overshadowed by its p-tolyl analog (the commercially ubiquitous "Ogura Reagent"), the phenyl variant (CAS 59431-14-0) shares identical reactivity profiles and serves as a critical d¹ synthon (formyl anion equivalent) in organic synthesis.
Executive Summary & Chemical Identity
Methylthiomethyl Phenyl Sulfone is a sulfur-rich organic building block used to introduce the formyl group (–CHO) or acyl groups (R–CO–) into electrophiles. It functions as a "masked" carbonyl anion, overcoming the inherent instability of the formyl anion.
| Property | Data |
| IUPAC Name | (Methylsulfonylmethyl)benzene / [(Methylthio)methyl]sulfonylbenzene |
| CAS Number | 59431-14-0 |
| Common Analog | Methylthiomethyl p-tolyl sulfone (CAS 59662-65-6, "Ogura Reagent") |
| Molecular Formula | C₈H₁₀O₂S₂ |
| Molecular Weight | 202.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–87 °C |
| Solubility | Soluble in THF, CH₂Cl₂, DMSO, Ethanol; Insoluble in water |
Mechanistic Core: The "Chemical Chameleon"
The synthetic power of MMPS lies in its ability to switch reactivity. It begins as a nucleophile (after deprotonation) and, upon hydrolysis, reveals an electrophilic carbonyl center.
Acidity and Anion Stabilization
The central methylene protons (PhSO₂–CH₂ –SMe) are acidified by the electron-withdrawing sulfone group and the polarizability of the sulfide sulfur.
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Estimated pKa: ~23–25 (in DMSO).
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Deprotonation: Requires a strong base such as Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) .
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Anion Structure: The resulting carbanion is stabilized primarily by the sulfone's inductive and resonance effects, with secondary stabilization from the sulfide (d-orbital participation/negative hyperconjugation).
The d¹ Synthon Concept
In retrosynthetic analysis, a d¹ synthon represents a nucleophilic carbon that becomes a carbonyl carbon.
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Masking: The sulfone and sulfide groups "mask" the carbonyl.
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Reaction: The anion attacks an alkyl halide (R-X) or aldehyde.
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Unmasking: Acidic hydrolysis cleaves the C-S bonds, releasing the carbonyl oxygen.
Synthetic Utility & Workflows
Preparation of the Reagent
While commercially available, MMPS is synthesized via nucleophilic substitution:
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Reagents: Sodium benzenesulfinate and chloromethyl methyl sulfide.
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Conditions: Reflux in DMF or Ethanol/Water.
Primary Reaction: Alkylation to Aldehydes
This is the most common application.
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Deprotonation: Treat MMPS with NaH in THF (0 °C).
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Alkylation: Add primary alkyl halide (R-CH₂-X).
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Product: A mono-alkylated species (PhSO₂–CH(R)–SMe).
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Hydrolysis: Treat with concentrated HCl in THF or use HgCl₂ (mercury-assisted hydrolysis) to yield the aldehyde (R-CH₂-CHO).
Knoevenagel Condensation
MMPS condenses with aromatic aldehydes to form
Acylation to Ketones
Reacting the MMPS anion with esters or acyl chlorides yields a
Visualization of Reaction Pathways[2]
The following diagram illustrates the "Ogura" workflow, demonstrating how MMPS transforms from a nucleophile to a carbonyl generator.
Caption: The synthetic lifecycle of Methylthiomethyl Phenyl Sulfone, from deprotonation to carbonyl unmasking.
Experimental Protocol: Synthesis of an Aldehyde
This protocol describes the conversion of an alkyl halide to an aldehyde using MMPS.
Step 1: Generation of the Carbanion
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Flame-dry a 100 mL round-bottom flask under Argon.
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Add MMPS (1.0 equiv) and anhydrous THF (0.3 M concentration) .
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Cool to 0 °C .
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Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.
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Stir for 30–60 minutes. Evolution of H₂ gas indicates anion formation.
Step 2: Alkylation
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Add the Alkyl Halide (1.1 equiv) dropwise to the anion solution.
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Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Quench: Add saturated NH₄Cl solution.
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Extract: Extract with EtOAc, dry over MgSO₄, and concentrate.
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Note: The intermediate is stable and can be purified by column chromatography if needed.
Step 3: Hydrolysis (Unmasking)
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Dissolve the alkylated intermediate in THF/Water (4:1) .
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Add Concentrated HCl (5–10 equiv) .
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Reflux for 4–12 hours. (Monitor by TLC; the disappearance of the sulfone spot is key).
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Workup: Neutralize with NaHCO₃, extract with ether, and purify the resulting Aldehyde .
Safety & Handling
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Odor: Like most organic sulfides, MMPS and its precursors (especially chloromethyl methyl sulfide) have a disagreeable stench. Work in a well-ventilated fume hood.
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Toxicity: Sulfones are generally moderate in toxicity, but alkylating agents (used in synthesis) are potential carcinogens.
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Stability: MMPS is stable at room temperature but should be stored in a cool, dry place.
References
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Original "Ogura Reagent" Methodology: Ogura, K., & Tsuchihashi, G. (1974). Synthesis of Aldehydes from Alkyl Halides via Methylthiomethyl p-Tolyl Sulfone. Tetrahedron Letters.
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Review of Sulfones in Synthesis: Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
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Chemical Properties & CAS Data: PubChem Compound Summary for Methylthiomethyl p-tolyl sulfone (Analogous chemistry).
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Hydrolysis Mechanisms: Albright, J. D. (1983). Reactions of Acyl Anion Equivalents Derived from Cyanohydrins, Protected Cyanohydrins and Alpha-Heterosubstituted Nitriles. Tetrahedron.
